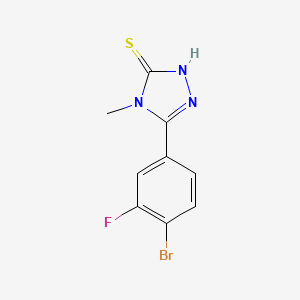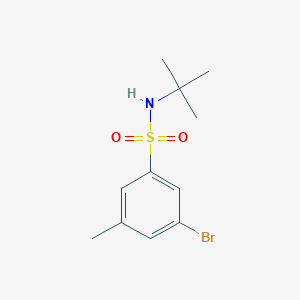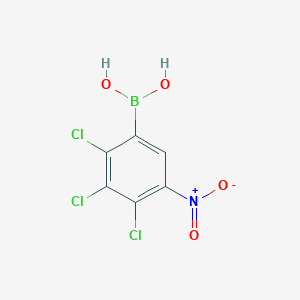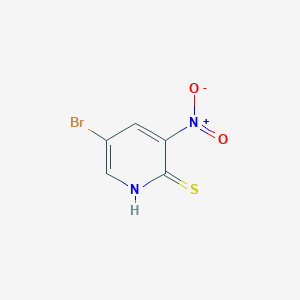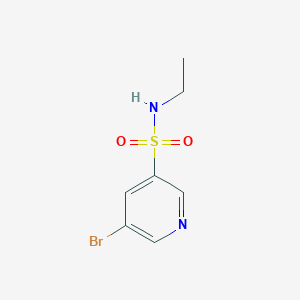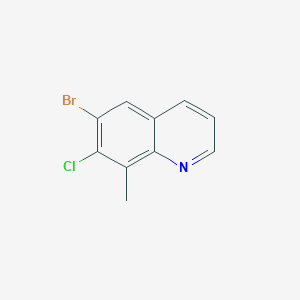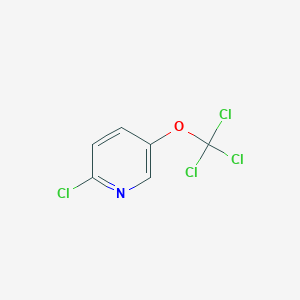
2-Chloro-5-(trichloromethoxy)pyridine
Overview
Description
2-Chloro-5-(trichloromethoxy)pyridine is an organic compound with the molecular formula C6H3Cl4NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group of compounds to which 2-chloro-5-(trichloromethoxy)pyridine belongs, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trichloromethoxy)pyridine typically involves multiple steps:
Synthesis of N-oxygen-3-methylpyridine: This step involves reacting 3-methylpyridine with glacial acetic acid as a solvent and 60% hydrogen peroxide as an oxidizing agent to obtain N-oxygen-3-methylpyridine.
Synthesis of 2-chloro-5-methylpyridine: Oriented chlorination of N-oxygen-3-methylpyridine using benzoyl chloride as a chlorinating agent.
Synthesis of this compound: The final step involves reacting the intermediate with methyl ethyl ketone peroxide as an initiating agent.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a liquid-phase chlorination method. This involves reacting β-picoline with chlorine in the gaseous phase at temperatures ranging from 300 to 500°C in the presence of an inert diluent such as nitrogen or haloalkanes .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trichloromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The compound can be reduced to form 2-chloro-5-methylpyridine through electrochemical hydrodechlorination.
Common Reagents and Conditions
Chlorination: Benzoyl chloride is commonly used as a chlorinating agent.
Major Products
2-Chloro-5-methylpyridine: Formed through the reduction of this compound.
Scientific Research Applications
2-Chloro-5-(trichloromethoxy)pyridine has several applications in scientific research:
Agriculture: It is used as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides.
Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Research: It is utilized in the study of pyridine derivatives and their chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
Uniqueness
2-Chloro-5-(trichloromethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo selective hydrodechlorination makes it valuable in the synthesis of other pyridine derivatives .
Properties
IUPAC Name |
2-chloro-5-(trichloromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSAWBIDWYQHBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


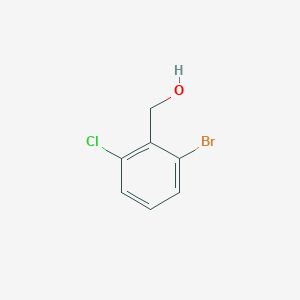
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)
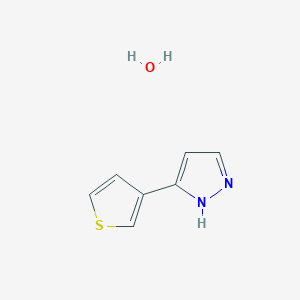
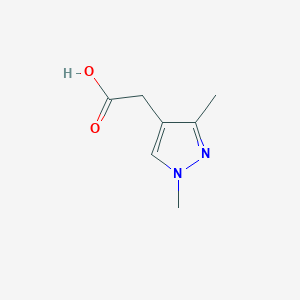

![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)
